molecular formula C19H15FN2O2S B13377179 N-[[(2-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

N-[[(2-fluorophenyl)imino](phenyl)methyl]benzenesulfonamide

Cat. No.: B13377179
M. Wt: 354.4 g/mol
InChI Key: GNSINSWZAJWXBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide is a chemical compound with the molecular formula C19H15FN2O2S. It is known for its unique structure, which includes a fluorophenyl group, an imino group, and a benzenesulfonamide group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide typically involves the reaction of 2-fluoroaniline with benzaldehyde in the presence of a suitable catalyst to form the imine intermediate. This intermediate is then reacted with benzenesulfonyl chloride under basic conditions to yield the final product .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as recrystallization and chromatography to ensure the compound meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(2-fluorophenyl)iminomethyl]benzenesulfonamide is unique due to the position of the fluorine atom on the phenyl ring, which can influence its reactivity and biological activity. This positional isomerism can result in different binding affinities and selectivities compared to its analogs .

Properties

Molecular Formula

C19H15FN2O2S

Molecular Weight

354.4 g/mol

IUPAC Name

N'-(benzenesulfonyl)-N-(2-fluorophenyl)benzenecarboximidamide

InChI

InChI=1S/C19H15FN2O2S/c20-17-13-7-8-14-18(17)21-19(15-9-3-1-4-10-15)22-25(23,24)16-11-5-2-6-12-16/h1-14H,(H,21,22)

InChI Key

GNSINSWZAJWXBB-UHFFFAOYSA-N

Isomeric SMILES

C1=CC=C(C=C1)/C(=N\S(=O)(=O)C2=CC=CC=C2)/NC3=CC=CC=C3F

Canonical SMILES

C1=CC=C(C=C1)C(=NS(=O)(=O)C2=CC=CC=C2)NC3=CC=CC=C3F

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.